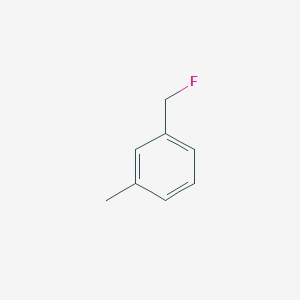

3-Methylbenzyl fluoride

Description

Significance of Organofluorine Compounds in Modern Organic Synthesis

Organofluorine chemistry is a pivotal field in organic synthesis and materials science. mdpi.com The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element and is very small; consequently, the carbon-fluorine (C-F) bond is one of the strongest covalent single bonds in organic chemistry. wikipedia.orgchinesechemsoc.org This unique bond strength and the electronic consequences of fluorine substitution can greatly influence a molecule's metabolic stability, lipophilicity, permeability, and bioavailability. chinesechemsoc.orgcas.cn

These modified properties make organofluorine compounds highly valuable across various industries. numberanalytics.com It is estimated that approximately 20% of all pharmaceutical drugs and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgcas.cn In pharmaceuticals, fluorination is a strategy used to enhance the efficacy and safety of drugs. numberanalytics.com In materials science, fluorine-containing polymers, or fluoropolymers like Polytetrafluoroethylene (Teflon), are renowned for their high thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com The development of organofluorine chemistry has also provided essential reagents for synthesis, such as the highly acidic triflic acid and trifluoroacetic acid. wikipedia.org

Role of Benzylic Fluorides as Key Synthetic Intermediates

Within the vast class of organofluorine compounds, benzylic fluorides serve as crucial synthetic intermediates. fluoride.ltd Benzylic C(sp³)–H bonds are common in biologically active compounds, and their functionalization is a significant area of research. escholarship.org Benzylic fluorides are particularly useful because the benzylic C-F bond can be selectively activated under specific conditions, often in the presence of other halides. rsc.org

This selective activation allows for the generation of relatively stable benzylic carbocation intermediates upon the departure of the fluoride (B91410) leaving group. rsc.orgnih.gov These intermediates can then be intercepted by various nucleophiles, making benzylic fluorides valuable precursors for Friedel-Crafts reactions and other substitution transformations. nih.gov For instance, the activation of the C-F bond can be achieved using hydrogen-bond-donating agents like hexafluoroisopropanol (HFIP) or through autocatalysis where the generated hydrogen fluoride (HF) promotes the reaction. rsc.orgnih.gov This reactivity makes benzylic fluorides important building blocks for the synthesis of more complex molecules. fluoride.ltd

Historical Context and Evolution of Fluorination Methodologies

The history of organofluorine chemistry dates back to the early 19th century, but the field remained relatively undeveloped until the 1920s due to the hazards of handling highly reactive fluorinating agents. numberanalytics.comnih.gov Early attempts to react elemental fluorine, first isolated by Henri Moissan in 1886, with organic compounds often resulted in decomposition or explosions. nih.gov

Significant progress came with the development of more manageable fluorination methods. In 1927, the Schiemann reaction was discovered, which involved the decomposition of diazonium salts in the presence of fluoroboric acid to produce fluoroaromatic compounds. nih.gov Another major advancement was the halogen exchange (Halex) method, first reported by Gottlieb in 1936, which uses potassium fluoride (KF) to replace other halogens with fluorine. nih.gov

The mid-20th century saw a rapid evolution in fluorination techniques, driven by industrial demand. numberanalytics.com This period led to the creation of a diverse toolkit of fluorinating agents. Early, often harsh reagents have been succeeded by safer, more selective electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, and nucleophilic agents like diethylaminosulfur trifluoride (DAST). numberanalytics.comorganic-chemistry.org More recently, transition metal-catalyzed fluorination methods, using catalysts like palladium or copper, have emerged as powerful tools for creating complex fluorinated molecules with high precision. numberanalytics.combeilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

1-(fluoromethyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUKXZBLTHAADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Organic Transformations of 3 Methylbenzyl Fluoride

C-F Bond Activation Strategies

The activation of the C-F bond in benzylic fluorides is a critical step to facilitate their participation in organic reactions. Several strategies have been developed that modulate the reactivity of the C-F bond, making the benzylic carbon susceptible to nucleophilic attack.

Hydrogen Bond Donor Activation (e.g., Water, Triols, Hexafluoroisopropanol)

A prominent strategy for the activation of the C-F bond in benzylic fluorides involves the use of hydrogen bond donors. This approach relies on the ability of the fluorine atom to act as a hydrogen bond acceptor, which weakens the C-F bond and promotes its cleavage. Solvents and additives such as water, triols, and hexafluoroisopropanol (HFIP) have proven effective in this role.

The mechanism of activation involves the formation of hydrogen bonds between the donor molecules and the fluorine atom of the benzylic fluoride (B91410). This interaction polarizes the C-F bond, increasing its lability and facilitating the formation of a benzylic carbocation intermediate upon bond cleavage. This carbocation is then intercepted by a nucleophile to yield the substitution product.

Water and Isopropanol (B130326): A mixture of water and isopropanol has been shown to be an effective system for promoting the amination of benzylic fluorides. Density functional theory (DFT) studies suggest that multiple water molecules surround the fluorine atom, stabilizing the transition state through significant hydrogen bonding interactions. This system has also been found to be compatible with phenolate (B1203915) and thiolate nucleophiles.

Triols: Optimally coordinated triols, such as 1,1,1-tris(hydroxymethyl)propane, have also been employed to activate the C-F bond in benzylic fluorides for amination reactions. The pre-organized structure of the triol is thought to facilitate the formation of multiple hydrogen bonds to the fluorine atom, enhancing the activation.

Hexafluoroisopropanol (HFIP): HFIP is a particularly potent hydrogen bond donor for C-F bond activation. It has been successfully used to promote Friedel-Crafts reactions with benzylic fluorides. The strong hydrogen bonding interaction between HFIP and the fluorine atom leads to the generation of a benzylic cation, which can then be trapped by arene nucleophiles. It has been proposed that the hydrogen fluoride (HF) generated during the reaction can act as an even stronger hydrogen bond donor, leading to an autocatalytic cycle.

The choice of hydrogen bond donor can influence the reaction mechanism, with stronger donors like HFIP favoring a more dissociative SN1-type pathway, while weaker donors may favor a more associative SN2-like mechanism.

Lewis Acid Catalysis in C-F Bond Activation

Lewis acids provide an alternative and powerful method for activating the C-F bond in benzylic fluorides. The interaction of a Lewis acid with the lone pair of electrons on the fluorine atom can significantly weaken the C-F bond, promoting its cleavage and the formation of a carbocationic intermediate.

One notable example is the use of the 9-borabicyclo[3.3.1]nonane dimer (9-BBN) to mediate the Friedel-Crafts benzylation of arenes with benzyl (B1604629) fluorides. This reaction proceeds under mild conditions to afford 1,1-diarylmethanes. The Lewis acidic boron center of 9-BBN is believed to coordinate to the fluorine atom, facilitating the C-F bond scission.

Borane (B79455) catalysts, in general, have been shown to be effective for the C-F bond functionalization of alkyl fluorides. For instance, the borane-catalyzed coupling of alkyl fluorides with arenes and carboxylic acids has been achieved using 9-borabicyclo[3.3.1]nonane (H-B-9-BBN) as a catalyst and pinacolborane (HBpin) as a co-reagent. While benzyl chlorides and bromides were found to be unreactive under these conditions, benzyl fluorides participated in the C-F arylation. The proposed mechanism involves a transborylation reaction to achieve catalytic turnover.

The table below summarizes the results for the H-B-9-BBN-catalyzed C-F arylation of 4-(tert-Butyl)benzyl fluoride with various arenes.

| Arene | Product | Yield (%) |

|---|---|---|

| Benzene (B151609) | 4-(tert-Butyl)diphenylmethane | 95 |

| Toluene (B28343) | 1-(4-(tert-Butyl)benzyl)-4-methylbenzene | 85 |

| Anisole | 1-(4-(tert-Butyl)benzyl)-4-methoxybenzene | 78 |

Influence of Reaction Vessel Material on C-F Activation

A surprising and often overlooked factor in C-F bond activation reactions is the material of the reaction vessel. It has been observed that reactions involving the generation of hydrogen fluoride (HF) as a byproduct can be significantly influenced by whether the reaction is conducted in standard borosilicate glassware or in an HF-resistant material like Teflon or polypropylene.

When C-F activation is performed in borosilicate glass, the in situ generated HF can react with the silica (B1680970) (SiO2) of the glass. This reaction can lead to the formation of silicon tetrafluoride (SiF4) or other fluorosilicate species. These silicon-based species can themselves act as Lewis acids and participate in the C-F bond activation process. This has led to a revised mechanistic proposal for some C-F activation reactions, suggesting that SiF4, rather than HF, may be the true activating species when the reaction is carried out in glassware.

This "vessel effect" can lead to different reaction kinetics and even different product distributions compared to the same reaction run in an inert vessel. For example, an autocatalytic glycosylation reaction was discovered, and the mechanism for the activation of benzyl fluorides was revised based on studies comparing different vessel materials. This highlights the critical importance of considering the reaction environment, including the vessel material, when studying and developing C-F bond activation methodologies.

Nucleophilic Substitution Reactions

Once the C-F bond of 3-methylbenzyl fluoride is activated, the benzylic carbon becomes susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Amination of Benzylic Fluorides

The formation of carbon-nitrogen bonds through the amination of benzylic fluorides is a valuable transformation in organic synthesis. As mentioned previously, this reaction can be effectively promoted by hydrogen bond donors. For example, the reaction of a benzylic fluoride with an amine in the presence of a water/isopropanol mixture or a triol leads to the corresponding benzylamine (B48309) derivative.

Thiourea (B124793) has also been identified as an effective catalyst for the amination of benzylic fluorides. In this system, a titanium(IV) isopropoxide (Ti(OiPr)4) is used as a fluoride scavenger. The reaction proceeds in moderate to excellent yields. DFT calculations have indicated the importance of hydrogen bonds between the thiourea catalyst and the fluorine atom of the substrate in lowering the activation energy of the transition state.

The table below provides examples of the thiourea-catalyzed amination of a substituted benzyl fluoride.

| Amine Nucleophile | Product | Yield (%) |

|---|---|---|

| Morpholine | 4-(4-Methoxybenzyl)morpholine | 85 |

| Piperidine | 1-(4-Methoxybenzyl)piperidine | 92 |

| Aniline | N-(4-Methoxybenzyl)aniline | 75 |

Reactions with Oxygen- and Sulfur-Based Nucleophiles

The nucleophilic substitution of this compound can also be achieved with oxygen- and sulfur-based nucleophiles to form ethers and thioethers, respectively. The activation of the C-F bond is again a prerequisite for these transformations.

The water/isopropanol hydrogen bonding system has been shown to be amenable to reactions with phenolate and thiolate nucleophiles. This allows for the synthesis of aryl benzyl ethers and aryl benzyl sulfides from benzylic fluorides.

Preliminary results have also been reported for the thiourea-catalyzed substitution of benzylic fluorides with S- and O-based nucleophiles, expanding the scope of this catalytic system beyond amination reactions.

Furthermore, borane-catalyzed C-F bond esterification has been developed, which represents a formal nucleophilic substitution with a carboxylic acid (an oxygen-based nucleophile). This reaction demonstrates broad functional group tolerance.

The following table shows representative examples of the borane-catalyzed C-F esterification of an alkyl fluoride.

| Carboxylic Acid | Product | Yield (%) |

|---|---|---|

| Benzoic acid | Benzyl benzoate | 90 |

| 4-Fluorobenzoic acid | Benzyl 4-fluorobenzoate | 88 |

| Acetic acid | Benzyl acetate | 75 |

Site-Selective Derivatization via Substitution

The substitution of the fluorine atom in this compound is a key reaction for its derivatization. Nucleophilic substitution reactions allow for the introduction of various functional groups, leading to a diverse range of compounds. While specific studies focusing solely on the site-selective substitution of this compound are not extensively detailed in the provided results, the general principles of benzylic substitution are well-established. The benzyl fluoride's reactivity is influenced by the stability of the benzylic carbocation intermediate.

A relevant study demonstrates the site-selective nucleophilic ring-opening of 2-arylazetidinium salts to form tertiary alkyl fluorides. rsc.org This reaction's site-selectivity is determined by the preferential attack of the nucleophile at the more substituted carbon atom. rsc.org Although this involves a different substrate, it highlights the principle of achieving site-selectivity in substitution reactions involving the formation of a C-F bond.

Furthermore, the conversion of benzylic C-H bonds to C-F bonds followed by nucleophilic substitution provides a pathway for site-selective functionalization. organic-chemistry.org This two-step process allows for the introduction of a fluorine atom at a specific benzylic position, which can then be displaced by various nucleophiles. organic-chemistry.org

Friedel-Crafts Reactions

A significant advancement in Friedel-Crafts chemistry involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN) to mediate the benzylation of arenes with benzyl fluorides, including this compound. nih.govresearchgate.net This method provides a mild and efficient route to synthesize 1,1-diarylmethanes, which are valuable structural motifs in organic chemistry. nih.govresearchgate.net The reaction proceeds in good to excellent yields under gentle conditions, avoiding the need for strong Lewis acids or transition metals that are typically required in classical Friedel-Crafts reactions. researchgate.net

In a typical procedure, this compound is reacted with an arene in the presence of a 9-BBN dimer. For instance, the reaction of 1-(fluoromethyl)-3-methylbenzene with benzene (in the form of C6D6) and a 9-BBN dimer in a mixture of deuterated benzene and dichloromethane (B109758) resulted in the formation of the corresponding benzylation product in 86% yield after stirring overnight at room temperature. rsc.org

The proposed mechanism involves the activation of the C-F bond by 9-BBN. rsc.org This activation facilitates the subsequent electrophilic attack of the arene on the benzylic carbon, leading to the formation of the C-C bond and the diarylmethane product. rsc.org This methodology demonstrates good functional group tolerance, making it a versatile tool for the synthesis of a variety of substituted diarylmethanes. nih.gov

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching alkyl groups to aromatic rings. youtube.commt.com This electrophilic aromatic substitution reaction is traditionally catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.commt.com In the context of this compound, a Lewis acid would facilitate the cleavage of the C-F bond to generate a 3-methylbenzyl carbocation. This electrophile would then be attacked by an aromatic substrate, leading to the alkylated product. mt.com

The mechanism involves the formation of a carbocation intermediate, which is a potent electrophile. mt.com The stability of this carbocation is a crucial factor in the reaction's success. The presence of the methyl group on the benzene ring of this compound can influence the reactivity and regioselectivity of the alkylation.

Limitations of Friedel-Crafts alkylations include the possibility of polyalkylation, where the initial product is more reactive than the starting material, leading to multiple alkylations. libretexts.org Another potential issue is carbocation rearrangement, where the initially formed carbocation rearranges to a more stable form before attacking the aromatic ring. libretexts.org However, with benzylic systems like this compound, rearrangements are less common due to the inherent stability of the benzylic carbocation.

Modern variations of the Friedel-Crafts alkylation aim to use more environmentally benign catalysts and conditions. nih.gov The development of catalytic approaches using lower loadings of Lewis acids or alternative activators is an active area of research. nih.gov

Other Derivatization Reactions

Beyond Friedel-Crafts reactions, this compound can participate in other carbon-carbon bond-forming reactions. The activation of the C-F bond is a key step in these transformations. Borane-catalyzed coupling reactions have emerged as a powerful tool for the functionalization of alkyl fluorides. ed.ac.uk

Specifically, 9-borabicyclo[3.3.1]nonane (H-B-9-BBN) has been shown to catalyze the arylation of benzylic C-F bonds. ed.ac.uk This process involves the reaction of an alkyl fluoride with an arene in the presence of a borane catalyst and a turnover reagent like pinacolborane (HBpin). ed.ac.uk This methodology allows for the formation of C-C bonds with a broad range of arenes and demonstrates good functional group tolerance. ed.ac.uk The catalytic cycle is enabled by a transborylation process, specifically a B-F/B-H metathesis, which regenerates the active borane catalyst. ed.ac.uk

While the direct application of this catalytic system to this compound is not explicitly detailed in the provided search results, the general reactivity of benzyl fluorides in this transformation suggests its potential applicability.

The functionalization of this compound can also be achieved through acylation and silylation reactions, though direct examples are not prevalent in the provided search results. Acylation would involve the reaction with an acylating agent to introduce a carbonyl group. Friedel-Crafts acylation is a common method for this transformation on aromatic rings, but its application to the benzylic position of this compound would require different reaction conditions, likely involving nucleophilic attack by an enolate or a similar species on the benzyl fluoride.

Silylation, the introduction of a silyl (B83357) group, can be achieved through various methods. For instance, iridium-catalyzed silylation of aromatic C-H bonds has been developed for electron-rich arenes. escholarship.org While this method targets the aromatic ring, it showcases the advancements in C-H functionalization that could potentially be adapted for the benzylic position under different catalytic systems. Rhodium complexes have been shown to catalyze the intramolecular silylation of alkyl C-H bonds, indicating the feasibility of targeting specific C-H bonds for silylation. escholarship.org

Mechanistic Investigations of 3 Methylbenzyl Fluoride Reactivity

Exploration of Reaction Pathways

The cleavage of the C-F bond in benzylic fluorides can proceed through several distinct mechanistic pathways. The preferred route is often dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of any catalysts or activators. For 3-methylbenzyl fluoride (B91410), the interplay of these factors determines whether the reaction follows a dissociative, associative, or radical pathway.

Dissociative (S_N1) vs. Associative (S_N2) Mechanisms in C-F Activation

The substitution of the fluorine atom in 3-methylbenzyl fluoride can occur via either a dissociative (S_N1) or an associative (S_N2) mechanism. The S_N1 pathway involves the initial, rate-determining departure of the fluoride leaving group to form a 3-methylbenzyl carbocation, which is subsequently attacked by a nucleophile. masterorganicchemistry.com The S_N2 mechanism, in contrast, is a concerted process where the nucleophile attacks the benzylic carbon at the same time as the fluoride ion departs, proceeding through a single transition state. masterorganicchemistry.com

For benzylic halides, both S_N1 and S_N2 mechanisms are plausible due to the ability of the benzene (B151609) ring to stabilize both the carbocation intermediate in an S_N1 reaction and the transition state in an S_N2 reaction. quora.com The methyl group at the meta position in this compound has a weak electron-donating effect through induction, which can slightly stabilize the carbocation intermediate, thus potentially favoring the S_N1 pathway under appropriate conditions.

Studies on benzyl (B1604629) fluoride have shown that the reaction mechanism can be influenced by the choice of activating agent. For instance, the use of strong hydrogen-bond donors like hexafluoroisopropanol (HFIP) has been proposed to promote a dissociative S_N1 mechanism by stabilizing the departing fluoride ion and facilitating the formation of a benzylic carbocation. beilstein-journals.orgnih.gov Conversely, computational studies on the amination of benzyl fluoride activated by water/isopropanol (B130326) or triols suggest an associative S_N2 mechanism, where multiple hydrogen bonds stabilize the transition state. nih.gov The stereochemical outcome of these reactions can provide insight into the dominant pathway; a complete inversion of configuration is characteristic of an S_N2 reaction, while racemization is expected for an S_N1 reaction. nih.gov

Table 1: Factors Influencing S_N1 vs. S_N2 Mechanisms in Benzylic Fluorides

| Factor | Favors S_N1 Mechanism | Favors S_N2 Mechanism |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Solvent | Polar protic solvents | Polar aprotic solvents |

| Leaving Group | Good leaving group | Good leaving group |

| Activating Agent | Strong H-bond donors (e.g., HFIP) | Weaker H-bond donors (e.g., water) |

Identification of Radical Intermediates in Fluorination

Radical-mediated pathways offer an alternative to ionic substitution mechanisms for C-F bond formation and cleavage. In the context of fluorination, a benzylic radical can be generated from a suitable precursor, which then reacts with a fluorine source. For instance, the direct fluorination of benzylic C-H bonds can be achieved through radical processes. organic-chemistry.org

Several methods exist for the generation of benzylic radicals. These include hydrogen atom transfer (HAT) from the benzylic position of a toluene (B28343) derivative, or single-electron transfer (SET) to or from a suitable precursor. nih.govbeilstein-journals.org For example, photocatalysis can be used to excite a photosensitizer that then abstracts a hydrogen atom from the benzylic position, generating a radical that can be trapped by a fluorinating agent like Selectfluor. beilstein-journals.org The fluorination of toluene derivatives has been shown to proceed via such radical intermediates. wikipedia.org

Oxidative Addition/Reductive Elimination Pathways

In the presence of transition metal complexes, the C-F bond of this compound can be activated through oxidative addition. This process involves the insertion of the metal center into the C-F bond, leading to a higher oxidation state for the metal. The resulting organometallic intermediate can then undergo further reactions, such as reductive elimination, to form new C-C or C-heteroatom bonds.

For instance, palladium-catalyzed C-H fluorination has been shown to proceed via a Pd(II)/Pd(IV) cycle, involving a C-F reductive elimination step from a Pd(IV)-fluoride complex. d-nb.info While direct oxidative addition to the C-F bond of benzyl fluorides can be challenging, alternative pathways involving initial C-H activation followed by oxidative fluorination have been developed. d-nb.info The oxidative addition of benzyl halides to zero-valent palladium complexes has been observed to proceed with inversion of configuration at the carbon atom, suggesting a concerted mechanism. acs.org

Single-Electron-Transfer (SET) Mechanisms

Single-electron-transfer (SET) mechanisms represent another important pathway for the reactivity of benzylic compounds. In an SET process, an electron is transferred from a donor to an acceptor, generating radical ion intermediates. For benzylic fluorination, an SET mechanism can be involved in the generation of the key benzylic radical. nih.gov

For example, the combination of Selectfluor and 4-(dimethylamino)pyridine (DMAP) can induce the formation of a charge-transfer complex that facilitates the generation of a potent single-electron oxidant. This oxidant can then engage in an SET process with a suitable substrate to generate a benzylic radical, which is subsequently fluorinated. acs.org The reaction of phenylacetic acid derivatives with Selectfluor can proceed through a decarboxylative fluorination via an SET pathway in the presence of water, or through direct fluorination of the benzylic C-H bond under non-aqueous conditions. nih.gov

Autocatalytic Processes (e.g., Fluoride-Triggered Autocatalysis)

Autocatalysis can occur in reactions where a product of the reaction acts as a catalyst for the same reaction. In the context of C-F bond activation of benzyl fluorides, the liberated fluoride ion or the generated hydrogen fluoride (HF) can act as a catalyst. beilstein-journals.orgnih.gov

For instance, in Friedel-Crafts reactions of benzyl fluorides activated by strong hydrogen-bond donors, the generated HF can act as a stronger hydrogen-bond donor than the initial activator, leading to an autocatalytic cycle. beilstein-journals.orgnih.gov This has also been observed in reactions occurring within self-assembled molecular containers, where the encapsulated HF acts as a catalytically active species for the elimination of HF from the substrate. nih.govfrontiersin.org This fluoride-triggered autocatalysis can significantly accelerate the rate of C-F bond activation.

Transition State Characterization

The characterization of the transition state is crucial for a detailed understanding of the reaction mechanism. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the geometry and energy of transition states. nih.gov

For the S_N2 reaction of benzyl fluoride, DFT calculations have been used to model the transition state, showing the simultaneous bond-forming and bond-breaking processes. These studies have highlighted the importance of hydrogen bonding from activating molecules in stabilizing the transition state. nih.gov For S_N1 reactions, computational studies focus on the stability of the carbocation intermediate. The planarity of the benzyl carbocation allows for effective delocalization of the positive charge into the aromatic ring.

The specific influence of the 3-methyl substituent on the transition state of reactions involving this compound would require dedicated computational studies. Such studies would elucidate how the electronic and steric effects of the methyl group modulate the energy barrier and the geometry of the transition state for both S_N1 and S_N2 pathways, as well as for radical and metal-mediated processes.

Table 2: Investigated Reaction Mechanisms for Benzyl Fluoride Derivatives

| Mechanism | Key Intermediates/States | Influencing Factors |

| S_N1 | Carbocation | Polar protic solvents, strong H-bond donors |

| S_N2 | Pentacoordinate transition state | Strong nucleophiles, polar aprotic solvents |

| Radical | Benzylic radical | Photochemical or thermal initiation, radical initiators |

| Oxidative Addition | Metal-inserted intermediate | Transition metal catalysts |

| SET | Radical ions | Electron donors/acceptors, charge-transfer complexes |

| Autocatalysis | Product as catalyst (e.g., HF) | Presence of strong H-bond donors, reaction confinement |

Computational Studies on Activation Energies

Computational studies have provided significant insights into the reactivity of benzyl fluorides, including analogues like this compound. Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of nucleophilic substitution reactions. For substituted benzyl fluorides, a strong linear relationship has been identified between the computed electrostatic potential at the benzylic carbon and the effective SN2 activation energies. researchgate.net This suggests that the electrostatic potential is a key predictor of reactivity in this class of compounds.

An activation strain energy decomposition analysis indicates that the SN2 reactivity of benzylic compounds is primarily governed by the intrinsic electrostatic interaction between the reacting fragments. researchgate.net Contrary to previous assumptions, the delocalization of the nucleophilic charge into the aromatic ring within the SN2 transition state is found to be quite limited. researchgate.net Therefore, this charge delocalization should not be considered the primary origin of the "benzylic acceleration" often observed in SN2 reactions. researchgate.net Instead, the heightened reactivity is attributed to electrostatic factors. These computational models have successfully calculated free energy of activation (ΔG‡) values that are in reasonable agreement with experimentally derived data from kinetic studies. researchgate.net

| Parameter | Influence on Activation Energy | Computational Method |

| Electrostatic Potential at Cα | Strong linear correlation; higher positive potential leads to lower activation energy. | DFT |

| Activation Strain Energy | Governed by intrinsic electrostatic interaction between fragments. | DFT |

| Charge Delocalization | Limited role in stabilizing the SN2 transition state. | DFT |

Spectroscopic Probing of Transition States

Spectroscopic techniques have been instrumental in elucidating the nature of transition states in reactions involving benzyl fluorides. One powerful method involves the use of deuterium (²H) NMR spectroscopy in a chiral liquid crystal matrix (poly-γ-benzyl-L-glutamate). nih.gov This technique allows for the determination of the stereochemical outcome of a reaction, providing direct evidence for the operative mechanism. nih.gov By using an enantiopure isotopomer of benzyl fluoride, researchers can distinguish between a purely associative (SN2) pathway, which results in inversion of stereochemistry, and a dissociative (SN1) pathway, which leads to racemization. nih.gov

Studies on benzyl fluoride have shown that both associative and dissociative pathways can operate to varying degrees. nih.gov The specific pathway is highly dependent on the nature of the nucleophile and any activating species present, such as a hydrogen bond donor. nih.gov For instance, the degree of stereointegrity can shift, indicating a transition state with more or less carbocationic character. At lower temperatures, the separation of ions may be less favored, leading to a higher degree of stereochemical inversion and suggesting a more associative (SN2-like) transition state. nih.gov

| Spectroscopic Method | Information Gained | Key Finding for Benzyl Fluorides |

| ²H NMR in Chiral Liquid Crystal | Stereochemical outcome (inversion vs. racemization). | Reaction can proceed via SN1, SN2, or mixed pathways depending on conditions. nih.gov |

| Transient Absorption Spectroscopy | Identification of short-lived intermediates. | Used to study photochemical reaction mechanisms of complex benzoin fluorides. mdpi.com |

Mechanistic Role of Catalysts and Reagents

The strong C–F bond in this compound necessitates the use of catalysts or specific reagents to facilitate its cleavage in substitution reactions. The mechanism of activation often involves weakening the C–F bond to make the fluoride a better leaving group.

Hydrogen-Bond Donors: Protic species, including water, triols, and hexafluoroisopropanol (HFIP), have been shown to activate benzylic C–F bonds. nih.govresearchgate.net The mechanism relies on the ability of the organic fluoride to act as a hydrogen-bond acceptor. nih.gov Computational studies and experimental evidence suggest that multiple hydrogen bonds from the donor molecules surround the fluorine atom. nih.govresearchgate.net This interaction stabilizes the developing negative charge on the fluorine in the transition state, effectively lowering the activation energy for its departure. nih.govresearchgate.net This protic activation has been successfully applied in both amination and Friedel-Crafts reactions of benzylic fluorides. nih.gov DFT calculations indicate this activation proceeds by stabilizing the transition structure through a strong F···H₂O interaction, rather than simple electrostatic stabilization. researchgate.net

Borane (B79455) Catalysts: Borane catalysts, such as 9-borabicyclo[3.3.1]nonane (H-B-9-BBN), have been developed for the functionalization of alkyl fluorides. ed.ac.uk In the context of C–C bond formation (arylation), experimental and computational studies point towards a B–F transborylation mechanism. ed.ac.uk This process involves a B−F/B−H metathesis between the fluorine-containing borane intermediate (F-B-9-BBN) and a turnover reagent like pinacolborane (HBpin), which regenerates the active H-B-9-BBN catalyst and enables catalytic turnover. ed.ac.uk

Other Reagents:

Triethylamine (B128534) Trihydrofluoride (Et₃N·3HF): This reagent, sometimes used with silver fluoride (AgF), serves as a nucleophilic fluorine source for substitution reactions on alkyl bromides to produce alkyl fluorides. Mechanistic studies on chiral substrates indicate that both SN1 and SN2 pathways can be involved. nih.gov

Lewis Acids: Strong Lewis acids are known to activate C-F bonds, typically promoting an ionization (SN1) mechanism. researchgate.netfrontiersin.org

Trifluoroacetic Acid (TFA): Used as an activator in Friedel-Crafts reactions of benzyl fluorides, TFA functions as a very strong hydrogen bond donor to polarize the C-F bond. nih.govacs.org

| Catalyst/Reagent | Mechanistic Role | Type of Reaction |

| Water, Triols, HFIP | C–F bond activation via hydrogen bonding to stabilize the transition state. nih.govresearchgate.net | Nucleophilic Substitution, Friedel-Crafts nih.gov |

| H-B-9-BBN / HBpin | Catalytic turnover via B-F transborylation (B−F/B−H metathesis). ed.ac.uk | C-C bond formation (Arylation) ed.ac.uk |

| Et₃N·3HF / AgF | Serves as a nucleophilic fluoride source; can involve both SN1 and SN2 pathways. nih.gov | Nucleophilic Fluorination nih.gov |

| Trifluoroacetic Acid (TFA) | Strong hydrogen-bond donor for C-F bond activation. nih.govacs.org | Friedel-Crafts nih.govacs.org |

Catalysis in Transformations Involving 3 Methylbenzyl Fluoride

Transition Metal Catalysis

Transition metals, with their variable oxidation states and ability to coordinate with organic molecules, are instrumental in activating the otherwise robust C-F bond of benzyl (B1604629) fluorides. The following sections detail the specific roles of different transition metals in catalyzing reactions involving 3-Methylbenzyl fluoride (B91410).

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and versatile platform for various organic transformations. In the context of benzyl fluorides, copper-catalyzed reactions primarily involve their formation through C-H fluorination and their subsequent use in cross-coupling reactions.

A notable method involves the site-selective transformation of benzylic C-H bonds into diverse functional groups. This is achieved through a copper-catalyzed C-H fluorination with N-fluorobenzenesulfonimide (NFSI), followed by the substitution of the fluoride with a variety of nucleophiles. The in situ generated benzyl fluorides are reactive electrophiles that can participate in C-O, C-N, and C-C coupling reactions without the need for isolation. nih.govorganic-chemistry.orgacs.org While this methodology is general for benzylic C-H bonds, specific data for the fluorination of 3-methyltoluene to yield 3-Methylbenzyl fluoride is not extensively detailed in the reviewed literature.

Another approach involves the copper-catalyzed trifluoromethylthiolation of benzylic sp3 C-H bonds via non-directed oxidative C-H activation, using AgSCF3. This provides a direct method for preparing benzyl trifluoromethyl sulfides. nih.gov

Palladium-Catalyzed Transformations

Palladium catalysts are highly effective for cross-coupling reactions involving the activation of carbon-halogen bonds. Benzylic fluorides, including this compound, can serve as substrates in palladium-catalyzed substitution and cross-coupling reactions. nih.gov

The Suzuki-Miyaura cross-coupling of benzylic fluorides with aryl- and alkenylboronic acids has been demonstrated. nih.gov These reactions often require a palladium catalyst, a phosphine (B1218219) ligand, and a base. A thermodynamic sink, such as LiI, can be used to facilitate the C-F bond activation by forming LiF. nih.gov While a broad range of substituted benzyl fluorides are effective substrates, providing access to 1,1'-di(hetero)arylalkanes, specific examples detailing the coupling of this compound are not always explicitly tabulated in broad-scope studies. nih.gov However, the reactivity of similarly substituted benzyl fluorides suggests that this compound would be a viable substrate.

Below is a representative table of a palladium-catalyzed Suzuki cross-coupling reaction with a substituted benzyl fluoride, illustrating the general conditions and outcomes.

Table 1: Palladium-Catalyzed Suzuki Cross-Coupling of a Substituted Benzyl Fluoride This table is representative of the type of transformation possible with this compound under similar conditions.

| Entry | Benzylic Fluoride | Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Nitrobenzyl fluoride | Phenylboronic acid | Pd(OAc)2 / P(o-tolyl)3 / LiI / Cs2CO3 | Toluene (B28343) | 100 | 12 | 96 | nih.gov |

Iron-Catalyzed Systems

Iron, being an earth-abundant and non-toxic metal, presents an attractive alternative to precious metal catalysts. Iron(II)-catalyzed benzylic fluorination offers a direct route to benzyl fluorides from their corresponding hydrocarbons. organic-chemistry.orgnih.govacs.orgresearchgate.net

This method utilizes commercially available iron(II) acetylacetonate (B107027) and Selectfluor for the mild, one-pot C-F functionalization of benzylic sp3 C-H bonds. organic-chemistry.orgnih.gov The reaction shows good to excellent yields and selectivity for monofluorinated benzylic substrates. organic-chemistry.orgnih.gov The system is tolerant of various functional groups, including aryl ketones, esters, and amides. acs.org Notably, the reaction demonstrates selectivity for the benzylic position over the more acidic α-carbon in carbonyl-containing compounds. acs.org For substituted toluenes, the reaction proceeds efficiently, suggesting that 3-methyltoluene would be a suitable substrate for the synthesis of this compound. nih.gov

Table 2: Iron-Catalyzed Benzylic Fluorination of a Toluene Derivative This table illustrates the typical conditions for the synthesis of benzyl fluorides, applicable to 3-methyltoluene.

| Entry | Substrate | Catalyst | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-tert-Butyltoluene | Fe(acac)2 | Selectfluor | Acetonitrile | RT | 24 | 85 | acs.orgnih.gov |

Manganese-Catalyzed Processes

Manganese catalysts, particularly manganese salen and porphyrin complexes, are effective for the oxidative fluorination of C-H bonds, including those at benzylic positions. nih.govnih.govnih.govresearchgate.net This method provides a direct route to benzyl fluorides from readily available hydrocarbon precursors. nih.gov

The process typically uses a nucleophilic fluorine source, such as triethylamine (B128534) trihydrofluoride or KF, in conjunction with an oxidant. nih.gov Manganese salen complexes have been noted as being particularly effective for benzylic C-H fluorinations. nih.gov The reaction rates are often high, allowing for rapid synthesis. nih.gov While the methodology is applicable to a range of benzylic substrates, specific data on the fluorination of 3-methyltoluene to this compound is not extensively reported in the surveyed literature. However, the general applicability to substituted toluenes suggests its potential as a synthetic route. chemrxiv.org

Nickel-Catalyzed Cross-Couplings

Nickel catalysis has emerged as a powerful tool for the cross-coupling of aryl fluorides, which are often challenging substrates due to the strength of the C-F bond. organic-chemistry.orgnih.gov

A notable example is the nickel-catalyzed cross-coupling of aryl fluorides with organozinc reagents. organic-chemistry.orgnih.gov The catalyst system often involves a nickel precursor, such as Ni(PCy3)2Cl2, which has been shown to be effective. organic-chemistry.orgnih.gov These reactions can accommodate both electron-rich and electron-poor aryl fluorides, as well as a variety of nucleophiles including aryl-, methyl-, and benzylzinc chlorides. organic-chemistry.orgnih.gov this compound has been successfully employed as a substrate in such reactions.

Table 3: Nickel-Catalyzed Cross-Coupling of this compound This table presents specific experimental data for the cross-coupling of this compound.

| Entry | Aryl Fluoride | Organozinc Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | This compound | Phenylzinc chloride | Ni(PCy3)2Cl2 | THF | 60 | 12 | 85 | organic-chemistry.orgnih.gov |

Chromium Catalysis

The use of chromium in catalytic C-F bond activation is less developed compared to other transition metals like palladium and nickel. However, research has shown that chromium species can activate C-F bonds under specific conditions. For instance, chromium monocations have been observed to activate C-F bonds of carbonyl compounds in the gas phase. While these fundamental studies demonstrate the potential of chromium in C-F bond activation, there is a lack of reported applications of chromium catalysis in the transformation of benzyl fluorides like this compound in solution-phase synthesis. Further research is needed to explore the synthetic utility of chromium catalysts for reactions involving this class of compounds.

Organocatalysis and Non-Metal Catalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. This section reviews several non-metal-catalyzed approaches for the functionalization of this compound and related benzylic fluorides, primarily through the activation of the C-F bond.

The activation of the strong C-F bond in benzylic fluorides can be achieved using thiourea-based organocatalysis. Research has demonstrated the first instance of thiourea-catalyzed C-F bond activation, enabling the amination of various benzylic fluorides. researchgate.netnjit.edunih.gov This transformation is facilitated by the use of a thiourea (B124793) catalyst in conjunction with a fluoride scavenger, such as titanium(IV) isopropoxide (Ti(OiPr)₄), to drive the reaction forward. njit.edunih.govresearchgate.net The process yields benzyl amines in moderate to excellent yields. researchgate.netnjit.edunih.gov

The mechanism of catalysis relies on the hydrogen-bonding capabilities of the thiourea catalyst. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations have revealed that hydrogen bonds form between the N-H protons of the catalyst and the fluorine atom of the substrate. researchgate.netnjit.edunih.govresearchgate.net This interaction polarizes and weakens the C-F bond, lowering the activation energy of the transition state for nucleophilic substitution. researchgate.netnjit.edunih.govresearchgate.net The reaction proceeds via an Sₙ2 mechanism, as illustrated by the mechanistic picture for the reaction of benzyl fluoride with morpholine. researchgate.net

The scope of the reaction includes various substituted benzylic fluorides and different amine nucleophiles. Preliminary studies also show potential for using S- and O-based nucleophiles. researchgate.netnih.gov

| Benzylic Fluoride Substrate | Amine Nucleophile | Yield (%) |

|---|---|---|

| Benzyl fluoride | Morpholine | 88 |

| 4-Methylbenzyl fluoride | Morpholine | 95 |

| This compound | Morpholine | 85 |

| 4-Methoxybenzyl fluoride | Morpholine | 99 |

| 4-Chlorobenzyl fluoride | Morpholine | 75 |

| Benzyl fluoride | Piperidine | 82 |

Data is representative of findings in cited literature. researchgate.netnih.gov

Information regarding the specific application of chiral aryl iodide catalysis for the C-F bond activation of this compound or other benzylic fluorides could not be found in the reviewed search results. Existing research on chiral aryl iodide catalysis primarily focuses on other transformations, such as the fluorolactonization of styrene (B11656) derivatives.

Based on the available search results, there is no specific information on the use of enamine catalysis for the C-F bond activation or functionalization of this compound.

While N-Heterocyclic Carbenes (NHCs) are known to activate C-F bonds, the available literature primarily details their reactivity with highly activated fluoroarenes, such as octafluorotoluene (B1221213) and hexafluorobenzene, through nucleophilic aromatic substitution. rsc.orgresearchgate.netnih.govibs.re.kr No specific examples of NHCs being used as catalysts for the C-F bond activation of benzylic fluorides like this compound were identified in the search results.

Visible-light photoredox catalysis has emerged as a powerful strategy for C-F bond activation under mild conditions. semanticscholar.org This approach enables the generation of radical intermediates, providing new pathways for C-F bond cleavage. semanticscholar.org For benzylic C-F bonds, photoredox methods can trigger defluorinative functionalization. acs.org

One strategy involves the single-electron reduction of the benzylic fluoride by an excited photocatalyst. researchgate.netacs.org This generates a radical anion, which then expels a fluoride ion to form a benzylic radical. acs.org This radical intermediate can then be trapped by various partners. For instance, a site-selective defluoroallylation of perfluoroalkylarenes at the benzylic position has been achieved using an iridium photoredox catalyst system with allylic stannanes as the trapping agent. researchgate.netnih.gov

Furthermore, organic photoredox catalysts, such as phenoxazine (B87303) derivatives, have been used in fluoride-scavenger-free protocols. acs.org In one example, an organic photocatalyst facilitates the selective insertion of an alkene into a benzylic C-F bond. acs.org The proposed mechanism starts with the reduction of the benzylic fluoride by the excited photocatalyst to generate the benzylic radical, which then adds to the alkene. acs.org A subsequent radical polar crossover (RPC) path generates a carbocation that reacts with a fluoride source to yield the final product. acs.org These methods highlight the potential of photoredox catalysis for the functionalization of benzylic C-F bonds, including those in complex, biologically relevant molecules. acs.org

A significant advancement in non-metal C-F bond activation involves the use of strong hydrogen-bond donor (HBD) catalysts. dntb.gov.uacancer.gov This method has been successfully applied to the Friedel–Crafts reaction of benzylic fluorides with arenes, producing 1,1-diarylalkanes in good yields under mild conditions without requiring a strong Lewis acid or transition metal. dntb.gov.uacancer.gov

The key to this activation is the interaction between the HBD solvent/catalyst, typically 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and the fluorine atom of the benzylic fluoride. st-andrews.ac.uknih.govsemanticscholar.org This hydrogen bonding weakens the C-F bond, promoting its cleavage and the formation of a benzylic carbocation intermediate. dntb.gov.uasemanticscholar.org This intermediate is then intercepted by an arene nucleophile to form the C-C bond. dntb.gov.ua This mode of activation is selective for benzylic C-F bonds, even in the presence of other benzylic leaving groups. dntb.gov.uacancer.gov

Stereochemical studies using enantiopure isotopomers of benzyl fluoride have shown that the reaction mechanism can vary between a dissociative (Sₙ1) pathway, proceeding through the carbocation, and an associative (Sₙ2) pathway. st-andrews.ac.uknih.govsemanticscholar.org The dominant pathway is influenced by the nature of the nucleophile and the specific HBD activator used. st-andrews.ac.uknih.gov For Friedel-Crafts reactions activated by HFIP, a dissociative Sₙ1 mechanism is proposed, which aligns with the observed partial racemization of the product. semanticscholar.org

| Benzylic Fluoride Substrate | Arene Nucleophile | Yield (%) |

|---|---|---|

| Benzyl fluoride | p-Xylene | 88 |

| 4-Methylbenzyl fluoride | Toluene | 85 |

| This compound | Mesitylene | 92 |

| 4-Fluorobenzyl fluoride | Benzene (B151609) | 78 |

| 4-Chlorobenzyl fluoride | p-Xylene | 81 |

Data is representative of findings in cited literature. dntb.gov.uasemanticscholar.org

Catalyst Design and Engineering for Fluorination

The selective introduction of fluorine into organic molecules, such as the formation of this compound, is a significant challenge in synthetic chemistry. The design and engineering of catalysts are central to overcoming this challenge, enabling efficient and selective fluorination of benzylic C-H bonds. Catalyst design focuses on activating the substrate and the fluorine source under mild conditions while controlling the reaction's regioselectivity and chemoselectivity.

A prominent strategy involves the use of transition metal catalysts. Copper-catalyzed systems, for instance, have been developed for the C-H fluorination of benzylic compounds using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. organic-chemistry.orgacs.org These reactions enable the site-selective transformation of benzylic C-H bonds into C-F bonds. organic-chemistry.orgacs.org Another approach utilizes iron(II) acetylacetonate in combination with Selectfluor, a common electrophilic fluorinating agent, to achieve mild C(sp³)–H bond functionalization. organic-chemistry.org

Photoredox catalysis offers a metal-free alternative for benzylic fluorination. In this approach, visible light activates diarylketone catalysts, such as 9-fluorenone (B1672902) or xanthone (B1684191), to selectively abstract a benzylic hydrogen atom. organic-chemistry.org The resulting benzylic radical is then trapped by a fluorine radical donor. The choice of photosensitizer can be engineered to control the degree of fluorination; for example, 9-fluorenone typically catalyzes monofluorination, whereas xanthone can promote difluorination. organic-chemistry.org This method represents an operationally simple and direct pathway to benzylic fluorides.

Organocatalysis provides another avenue for catalyst design. Catalytic amounts of organic bases can be employed to facilitate the fluoridation of benzyl halogen compounds using hydrogen fluoride-based reagents. google.com Furthermore, isothiourea organocatalysts have been designed for the synthesis of α-fluoroesters through a mechanism involving the formation of a stabilized ammonium (B1175870) enolate that undergoes electrophilic fluorination by NFSI. mdpi.com

Enzyme-based methods, a sophisticated form of catalyst engineering, allow for the highly selective fluorination of C-H bonds at sites remote from existing functional groups. caltech.edu Cytochrome P450 enzymes can be engineered to first selectively hydroxylate unactivated C-H bonds in a substrate. The resulting alcohol can then be chemically converted to a fluoride using reagents like diethylaminosulfur trifluoride (DAST). caltech.edu This chemo-enzymatic strategy provides a powerful tool for late-stage fluorination in complex molecules. caltech.edu

The table below summarizes various catalyst systems engineered for benzylic fluorination.

| Catalyst System | Fluorine Source | Substrate Type | Key Features |

| Copper Complexes | N-Fluorobenzenesulfonimide (NFSI) | Benzylic C-H Compounds | Enables site-selective C-H fluorination followed by further functionalization. organic-chemistry.orgacs.org |

| Iron(II) Acetylacetonate | Selectfluor | Benzylic C-H Compounds | Operates under mild conditions with good yields and selectivity. organic-chemistry.org |

| 9-Fluorenone (Photocatalyst) | Fluorine Radical Donor | Benzylic C-H Compounds | Visible-light-activated, metal-free monofluorination via hydrogen atom transfer. organic-chemistry.org |

| Xanthone (Photocatalyst) | Fluorine Radical Donor | Benzylic C-H Compounds | Visible-light-activated, metal-free difluorination. organic-chemistry.org |

| Organic Bases | Hydrogen Fluoride Reagents | Benzyl Halogen Compounds | Catalyzes fluoridation of benzyl halides. google.com |

| Cytochrome P450 Enzymes + DAST | Diethylaminosulfur trifluoride (DAST) | Drug-like Substrates | Chemo-enzymatic approach for selective fluorination of unactivated C-H bonds via hydroxylation. caltech.edu |

Catalyst Recycling and Reusability in Green Synthesis

The principles of green chemistry emphasize the importance of catalyst recycling and reusability to minimize waste, reduce costs, and enhance the sustainability of chemical processes. In transformations involving compounds like this compound, the development of recoverable and reusable catalytic systems is a key research objective.

Heterogeneous catalysts are inherently advantageous for recycling as they can be easily separated from the reaction mixture through simple physical processes like filtration. While specific examples detailing the recycling of catalysts for this compound synthesis are not extensively documented in the provided context, general strategies from related fields offer valuable insights. For instance, in the synthesis of porous organic polymers from benzyl methyl ether compounds, a solid organic acid catalyst, p-toluenesulfonic acid (p-TSA), has been successfully recovered and reused. researchgate.net

In this system, the solid nature of p-TSA allowed for recovery rates of over 80% by simple filtration and washing with water. researchgate.net The recovered catalyst was then reused in subsequent polymerization reactions for at least three cycles without any discernible loss in the chemical or textural properties of the resulting polymer network. researchgate.net This demonstrates a practical and effective approach to catalyst recycling in reactions involving benzyl compounds.

The concept of "fluoride shuttling" represents another catalytic approach with potential for green synthesis. chemrxiv.org This method involves the catalytic transfer of a fluorine atom from one molecule to another, creating a 100% atom-efficient process that avoids the generation of stoichiometric side-products. chemrxiv.org While still an emerging area, the design of catalysts that can facilitate such transfers would inherently be more sustainable.

The table below outlines key considerations and demonstrated strategies for catalyst recycling relevant to the synthesis of benzyl compounds.

| Strategy | Catalyst Example | Recovery Method | Reusability | Relevance to Green Synthesis |

| Use of Solid Acid Catalysts | p-Toluenesulfonic acid (p-TSA) | Filtration and washing | Demonstrated for at least three cycles with >80% recovery. researchgate.net | Minimizes catalyst waste, simplifies product purification, and reduces process costs. researchgate.net |

| Heterogenization of Homogeneous Catalysts | Transition metal catalysts on solid supports | Filtration, centrifugation | Varies by system; aims to combine high activity of homogeneous catalysts with easy separation. | A common strategy to improve the sustainability of metal-catalyzed reactions. |

| Fluoride Shuttling | Organocatalysts or Transition Metal Catalysts | N/A (Catalytic in nature) | N/A (Catalyst is regenerated in situ) | Potentially 100% atom-efficient, minimizing waste by avoiding stoichiometric reagents. chemrxiv.org |

By designing catalysts that are either in a different phase from the reaction mixture or can be efficiently regenerated in situ, the environmental footprint and economic viability of producing specialty chemicals like this compound can be significantly improved.

Advanced Synthetic Applications and Strategies

Asymmetric Synthesis Employing Benzylic Fluorides

The development of stereoselective methods for the formation and functionalization of carbon-fluorine bonds is a frontier in organic synthesis. Benzylic fluorides, including 3-methylbenzyl fluoride (B91410), are key substrates in the exploration of novel asymmetric transformations that allow for the construction of chiral molecules with high enantiopurity.

Enantioselective C-F Activation Reactions

The activation of the strong carbon-fluorine bond in an enantioselective manner represents a significant challenge. Protic activation, utilizing hydrogen bond donors, has emerged as a powerful strategy for the C-F bond cleavage of benzylic fluorides. beilstein-journals.orgst-andrews.ac.uknih.gov This approach relies on the ability of organic fluorides to form hydrogen bonds, thereby facilitating nucleophilic substitution or Friedel-Crafts-type reactions. beilstein-journals.org Studies on the stereochemical outcome of these reactions using enantiopure isotopomers of benzyl (B1604629) fluoride have indicated that both associative (SN2) and dissociative (SN1) pathways can be operative, depending on the nucleophile and the hydrogen bond donor employed. beilstein-journals.orgnih.gov While specific studies detailing the enantioselective C-F activation of 3-methylbenzyl fluoride are not extensively documented, the general principles established for benzyl fluoride provide a framework for its potential application in such transformations. The methyl substituent at the meta-position is expected to influence the electronic properties of the aromatic ring and the stability of potential carbocationic intermediates, thereby impacting the reaction's stereochemical course.

Enantioselective Fluorination-Aziridination

Enantioselective aziridination of alkenes is a powerful method for the synthesis of chiral nitrogen-containing heterocycles. nih.govnih.govchemistryviews.org While direct enantioselective fluorination-aziridination reactions are a developing area, related methodologies provide insights into potential strategies. For instance, the catalytic asymmetric aziridination of alkenes with various nitrene sources has been extensively studied, yielding chiral aziridines with high enantioselectivity. nih.govchemistryviews.org The functionalization of the resulting aziridines can then introduce a fluorine atom.

A notable strategy involves the rhodium(II)-catalyzed enantioselective intermolecular aziridination of substituted alkenes with sulfamates. This method demonstrates a broad substrate scope, including mono-, di-, and trisubstituted alkenes, and can be applied to the late-stage functionalization of complex molecules. chemistryviews.org Although not a direct fluorination-aziridination, this approach could be adapted, for example, by using a fluorinated alkene or a subsequent fluorination step on the aziridine (B145994) product. The influence of a meta-methyl group, as in a derivative of this compound, would be crucial in directing the stereochemical outcome of the aziridination step.

Enantioconvergent Cross-Coupling Reactions

Enantioconvergent cross-coupling reactions of racemic secondary benzylic halides have become a powerful tool for the synthesis of enantioenriched 1,1-diarylalkanes and other chiral structures. acs.org These reactions typically employ transition metal catalysts, such as nickel, cobalt, or copper, in conjunction with chiral ligands to convert a racemic starting material into a single enantiomer of the product. acs.orgnih.govresearchgate.netsustech.edu.cnsustech.edu.cn

Several catalytic systems have been developed for the enantioconvergent coupling of racemic benzylic electrophiles. For instance, nickel-catalyzed Negishi reactions of benzylic bromides and chlorides have shown considerable success. acs.org Similarly, cobalt-catalyzed couplings with arylzinc reagents and iron-catalyzed Suzuki reactions with arylboronic pinacol (B44631) esters have been reported to produce 1,1-diarylalkanes with good yields and enantioselectivities. acs.org While these studies primarily focus on benzylic chlorides and bromides, the principles can be extended to the more challenging C-F bond activation of benzylic fluorides. The development of suitable catalytic systems capable of activating the C-F bond of racemic this compound enantioselectively would open new avenues for the synthesis of chiral molecules containing the 3-methylbenzyl motif.

Functionalization Strategies

The selective functionalization of specific C-H bonds in the presence of other reactive sites is a key goal in modern organic synthesis. For this compound, both the benzylic C-H bonds and the aromatic C-H bonds present opportunities for strategic chemical modification.

Site-Selective Transformations of Benzylic C-H Bonds

The benzylic C-H bonds of toluene (B28343) and its derivatives, such as m-xylene, are susceptible to selective functionalization due to their lower bond dissociation energy compared to aromatic C-H bonds. mdpi.com Various methods have been developed for the direct transformation of these benzylic C-H bonds into other functional groups.

One prominent strategy is the late-stage benzylic C-H fluorination. For example, a manganese-salen complex has been utilized as a catalyst for the ¹⁸F-labeling of benzylic C-H bonds with no-carrier-added [¹⁸F]fluoride, a method particularly valuable for positron emission tomography (PET) imaging. acs.orgnih.gov This methodology has been successfully applied to a range of bioactive molecules. acs.orgnih.gov The electronic nature of the substrate plays a role, with electron-donating groups generally leading to more efficient labeling. acs.org In the context of this compound, the existing fluorine atom would influence the reactivity of the benzylic C-H bonds towards such transformations.

Beyond fluorination, other functional groups can be introduced at the benzylic position. For instance, aqueous benzylic C-H trifluoromethylation offers a method to install trifluoromethyl groups onto highly functionalized drug molecules. nsf.gov The site-selectivity of these reactions is a critical aspect, and in the case of m-xylene, the two methyl groups are considered to have similar reactivity for hydrogen abstraction. mdpi.com

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late stage of the synthesis. This approach allows for the rapid generation of analogues with improved properties. acs.orgnih.gov Benzylic C-H bonds are attractive targets for LSF due to their prevalence in bioactive compounds. acs.orgnih.gov

Role of this compound in Heterocyclic Synthesis

This compound serves as a valuable reagent for the introduction of the 3-methylbenzyl moiety onto various heterocyclic scaffolds. Its utility stems from the reactivity of the benzylic fluoride group, which can act as an electrophile in nucleophilic substitution reactions. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds, providing a straightforward method for the derivatization of heterocyclic systems. The presence of the methyl group on the aromatic ring can also influence the electronic properties and steric environment of the resulting molecule, which is of interest in the development of new pharmaceutical and agrochemical compounds.

One of the primary applications of this compound in heterocyclic synthesis is in the N-alkylation of nitrogen-containing heterocycles. In these reactions, the lone pair of electrons on a nitrogen atom within a heterocyclic ring attacks the benzylic carbon of this compound, displacing the fluoride ion and forming a new C-N bond. This method is widely applicable to a range of heterocycles such as imidazoles, pyridines, and triazoles. The reaction conditions for these alkylations are typically mild, often requiring a base to deprotonate the heterocycle and enhance its nucleophilicity.

The table below illustrates potential N-alkylation reactions using this compound with various nitrogen heterocycles, showcasing its role in generating functionalized heterocyclic compounds.

| Heterocycle | Reagents and Conditions | Product | Potential Application Area |

| Imidazole | This compound, K₂CO₃, Acetonitrile, Reflux | 1-(3-Methylbenzyl)-1H-imidazole | Pharmaceutical intermediates |

| Pyrazole | This compound, NaH, THF, 0 °C to rt | 1-(3-Methylbenzyl)-1H-pyrazole | Agrochemical synthesis |

| 1,2,4-Triazole | This compound, Cs₂CO₃, DMF, 80 °C | 1-(3-Methylbenzyl)-1H-1,2,4-triazole | Materials science |

| Pyridine | This compound, AgBF₄, Dichloromethane (B109758), rt | 1-(3-Methylbenzyl)pyridin-1-ium tetrafluoroborate | Ionic liquids |

Beyond N-alkylation, this compound can also participate in C-alkylation of electron-rich heterocycles, such as indoles and pyrroles, typically under Friedel-Crafts-type conditions. In these reactions, a Lewis acid catalyst activates the C-F bond, facilitating the electrophilic attack of the resulting benzylic carbocation on the electron-rich heterocyclic ring. This provides a direct route to heterocycles bearing a 3-methylbenzyl substituent on a carbon atom.

Development of Building Blocks for Complex Molecular Architectures

This compound is a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. Its utility lies in the ability of the 3-methylbenzyl group to be incorporated into larger structures, serving as a foundational scaffold upon which further chemical complexity can be built. The reactivity of the benzylic fluoride allows for its participation in a variety of carbon-carbon bond-forming reactions, which are fundamental to the assembly of intricate organic molecules.

A key strategy for utilizing this compound as a building block is through its conversion into organometallic reagents. For instance, it can be transformed into a Grignard reagent or an organolithium species, which can then be used in cross-coupling reactions or as nucleophiles in additions to carbonyl compounds. These transformations significantly expand the synthetic utility of the 3-methylbenzyl moiety, allowing for the creation of a wide array of more complex structures.

Furthermore, the 3-methylbenzyl group itself can be a key structural motif in the design of molecules with specific functions. The substitution pattern on the aromatic ring can be further elaborated, and the benzylic position can be functionalized to introduce additional reactive handles for subsequent synthetic transformations. This modular approach is central to the concept of using building blocks for the efficient synthesis of complex targets.

The following table provides examples of how this compound can be used to generate more complex molecular structures, highlighting its role as a foundational building block.

| Reaction Type | Reactants | Reagents and Conditions | Product | Application in Complex Architectures |

| Friedel-Crafts Alkylation | This compound, Benzene (B151609) | AlCl₃, 0 °C | (3-Methylphenyl)diphenylmethane | Core structure for functional dyes |

| Suzuki Cross-Coupling | This compound, Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, Toluene, 100 °C | 3-Methyl-1,1'-biphenyl | Precursor for liquid crystals |

| Sonogashira Coupling | This compound, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, 70 °C | 1-(3-Methylbenzyl)-2-phenylacetylene | Intermediate for conjugated polymers |

| Heck Coupling | This compound, Styrene (B11656) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 110 °C | (E)-1-(3-Methylbenzyl)-2-phenylethene | Building block for stilbene (B7821643) derivatives |

Through these and other synthetic transformations, this compound demonstrates its value as a versatile building block for the construction of a diverse range of complex molecular architectures with potential applications in materials science, medicinal chemistry, and other areas of chemical research.

Spectroscopic Characterization of Reaction Intermediates

In Situ Spectroscopic Techniques for Mechanistic Studies

In situ spectroscopy enables real-time monitoring of a chemical reaction, capturing data on short-lived intermediates that are critical to the mechanistic pathway. rsc.org These techniques provide a direct window into the reaction dynamics as they unfold.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. rsc.org By immersing an ATR probe directly into the reaction mixture, spectra can be continuously collected. In reactions of 3-Methylbenzyl fluoride (B91410), this method can track the disappearance of reactant-specific vibrational bands, such as the characteristic C-F stretching frequency, and the concurrent appearance of bands corresponding to intermediates and products. For instance, in a nucleophilic substitution reaction, the decrease in the intensity of the C-F bond vibration and the emergence of a new band, perhaps a C-O or C-N stretch, can be quantitatively monitored to determine reaction kinetics. This approach has been successfully used to monitor various organic reactions, including benzylic fluorinations. acs.orgmpg.de The high signal-to-noise ratio and ability to analyze opaque solutions make ATR-FTIR ideal for mechanistic studies.

| Species | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| 3-Methylbenzyl fluoride (Reactant) | ν(C-F) stretch | 1000-1100 | Disappearance indicates consumption of starting material. |

| 3-Methylbenzyl alcohol (Product Example) | ν(O-H) stretch (broad) | 3200-3600 | Appearance indicates product formation in hydrolysis. |

| 3-Methylbenzyl alcohol (Product Example) | ν(C-O) stretch | 1000-1260 | Appearance confirms alcohol product formation. |

| Carbonyl Compound (Oxidation Product) | ν(C=O) stretch (strong, sharp) | 1680-1750 | Strong, sharp peak indicates formation of an aldehyde or ketone. masterorganicchemistry.com |

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying reaction kinetics and detecting intermediates that possess a chromophore. The aromatic ring in this compound absorbs in the UV region. The formation of reaction intermediates, particularly charged species like the 3-methylbenzyl carbocation, significantly alters the electronic structure of the molecule. This alteration leads to a change in the absorption spectrum, often a bathochromic (red) shift to longer wavelengths. pearson.com

Benzyl (B1604629) cations are known to have characteristic UV-Vis absorption spectra, and their formation can be monitored by laser flash photolysis studies. cdnsciencepub.com By tracking the rise and decay of the absorbance at a specific wavelength corresponding to the intermediate, its lifetime and reaction kinetics can be determined. While benzyl cations themselves are often too short-lived for conventional UV-Vis, related, more stable carbocations or intermediates in photochemical reactions have been successfully characterized using this method. mdpi.com

| Species | Typical λmax (nm) | Molar Absorptivity (ε) | Comments |

|---|---|---|---|

| Substituted Toluene (B28343) | ~260-270 | Low | Represents the benzenoid π → π* transition of the starting material. |

| Substituted Benzyl Cation (Intermediate) | >300 | High | Formation of the carbocation extends conjugation, shifting absorption to a longer wavelength. cdnsciencepub.com |

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in polarizability during molecular vibrations. It is particularly useful for studying reactions in aqueous media due to the weak Raman scattering of water. Time-resolved resonance Raman (TR³) spectroscopy is an especially powerful variant for characterizing short-lived reaction intermediates. mdpi.com In this technique, a pump laser pulse initiates the reaction, and a second, delayed probe laser pulse generates the Raman spectrum of the species present at that moment.

For reactions involving this compound, TR³ could potentially identify radical or ionic intermediates formed during photochemical processes. For example, photolysis of a related compound, 3',5'-dimethoxybenzoin fluoride, was studied using nanosecond TR³, which successfully identified the characteristic Raman peaks of a cyclized photoproduct, providing direct structural evidence for the reaction pathway. mdpi.com This demonstrates the utility of the technique in obtaining the vibrational "fingerprint" of transient species.

Ion spectroscopy techniques performed in the gas phase provide exquisitely detailed structural information on ionic reaction intermediates, free from solvent effects. Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy is a key method in this area. nih.govscholaris.ca In an IRMPD experiment, ions of a specific mass-to-charge ratio, such as the 3-methylbenzyl cation generated from this compound, are isolated in a mass spectrometer. scholaris.ca These trapped ions are then irradiated with a tunable infrared laser. mpg.de When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation into fragment ions. mpg.de An infrared spectrum of the ion is generated by plotting the fragmentation efficiency as a function of the IR laser wavelength. nih.gov

This technique provides a direct vibrational spectrum of the isolated ion, which can be compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT) to confirm its structure. nih.gov IRMPD has been widely used to obtain the spectra of various gaseous ions, including polycyclic aromatic hydrocarbon (PAH) cations and protonated biomolecules, confirming its power in elucidating the intrinsic structures of key intermediates. scholaris.campg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for mechanistic analysis, providing detailed structural information about reactants, intermediates, products, and catalysts in the solution phase. Its non-destructive nature allows for the monitoring of reactions over time to obtain kinetic data.

The presence of hydrogen, fluorine, and carbon atoms in this compound makes multinuclear NMR spectroscopy an ideal tool for mechanistic studies.